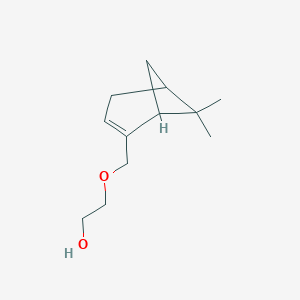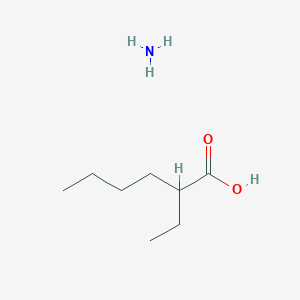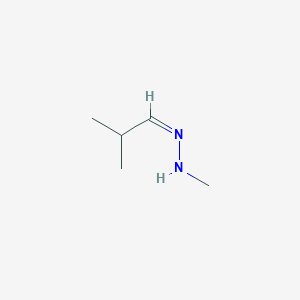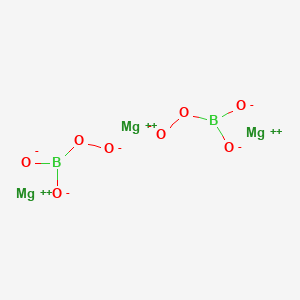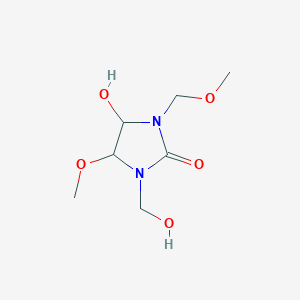
4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one
描述
4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one, also known as HMMI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HMMI is a derivative of guanidine and has been found to exhibit interesting biological properties that make it a promising candidate for further research.
作用机制
The mechanism of action of 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one has been found to inhibit the activity of DNA methyltransferase, which is an enzyme involved in the regulation of gene expression. By inhibiting this enzyme, 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one may be able to alter the expression of genes involved in cancer cell growth and induce apoptosis.
生化和生理效应
4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one has also been found to exhibit antioxidant and anti-inflammatory properties. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one is its ability to selectively inhibit the activity of DNA methyltransferase, making it a promising candidate for developing new cancer therapies. However, one limitation of 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one. One area of interest is in developing new cancer therapies based on 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one. Researchers are also interested in exploring the potential applications of 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one in treating inflammatory diseases and other conditions. Additionally, further research is needed to fully understand the mechanism of action of 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one and to optimize its synthesis and formulation for use in lab experiments.
合成方法
4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one can be synthesized through a multistep reaction starting from guanidine. The first step involves the reaction of guanidine with formaldehyde to produce 1,3-diaminopropan-2-ol. This intermediate is then reacted with methyl iodide to produce 1,3-dimethylamino-2-propanol, which is further reacted with paraformaldehyde to produce 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one.
科学研究应用
4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one has been found to exhibit a range of interesting biological properties that make it a promising candidate for scientific research. One of its most notable applications is in the field of cancer research. 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for developing new cancer therapies.
属性
IUPAC Name |
4-hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O5/c1-13-4-9-5(11)6(14-2)8(3-10)7(9)12/h5-6,10-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLUHFSDKZRMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(C(N(C1=O)CO)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939506 | |
| Record name | 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one | |
CAS RN |
18190-79-9 | |
| Record name | 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18190-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018190799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1-(hydroxymethyl)-5-methoxy-3-(methoxymethyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




